![molecular formula C13H12ClN3O4S B610727 3-Pyridinecarboxamide, 5-[[(5-chloro-2-methoxyphenyl)sulfonyl]amino]- CAS No. 1451272-71-1](/img/structure/B610727.png)
3-Pyridinecarboxamide, 5-[[(5-chloro-2-methoxyphenyl)sulfonyl]amino]-
Vue d'ensemble
Description
This compound, also known as SBI-425, is an orally available, potent, and selective inhibitor of TNAP (tissue-nonspecific alkaline phosphatase) . It has the empirical formula C13H12ClN3O4S and a molecular weight of 341.77 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring attached to a sulfonyl group, which is further connected to a 5-chloro-2-methoxyphenyl group . The molecular weight is 341.77 .Physical And Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . It should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis and Characterization
The chemical under discussion is structurally related to compounds explored for their potential in synthesizing novel derivatives with significant biological activities. For instance, compounds with a similar structural motif have been synthesized and characterized, revealing their potential in pharmaceutical applications. One study focused on the synthesis and characterization of new derivatives with cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating the compound's relevance in cancer research (Hassan, Hafez, & Osman, 2014). Another example involves the structural and conformation study of a solvated compound, highlighting its potential as an antineoplastic agent through X-ray analysis and AM1 molecular orbital methods (Banerjee et al., 2002).
Antimicrobial and Anticancer Activities
Derivatives of the compound have been investigated for their antimicrobial activities, as evidenced by a study that treated amino pyrazole with sulfonyl chloride to yield compounds tested against various microbes (El‐Emary, Al-muaikel, & Moustafa, 2002). Additionally, compounds with structural similarities have been synthesized for their anticancer evaluation, demonstrating potent cytotoxic activity against several human cancer cell lines, further underscoring the compound's importance in developing new cancer therapies (Ravichandiran et al., 2019).
Molecular Complexes and Enzyme Inhibition
Studies have also delved into the compound's ability to form molecular complexes, contributing to the understanding of its interaction with metals, which could be pivotal in the development of metal-based drugs or catalysts (Sousa et al., 2001). Moreover, research into derivatives of the compound has shown potential in enzyme inhibition, a crucial aspect of drug development for treating various diseases (Fatima et al., 2013).
Propriétés
IUPAC Name |
5-[(5-chloro-2-methoxyphenyl)sulfonylamino]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O4S/c1-21-11-3-2-9(14)5-12(11)22(19,20)17-10-4-8(13(15)18)6-16-7-10/h2-7,17H,1H3,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAITEDLNTYIOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=CC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxamide, 5-[[(5-chloro-2-methoxyphenyl)sulfonyl]amino]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



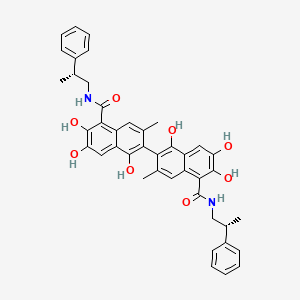

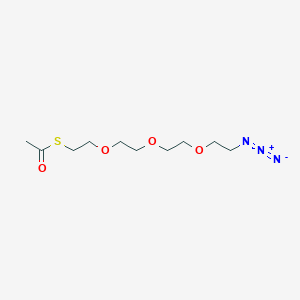
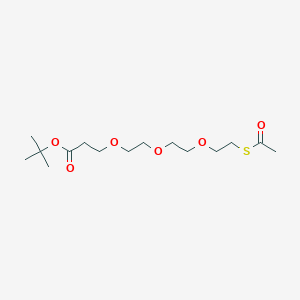

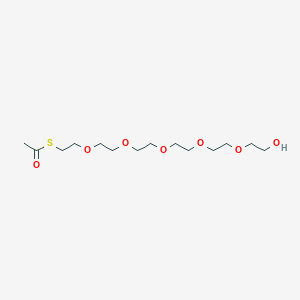

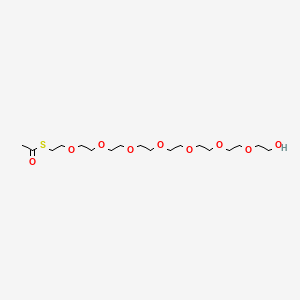
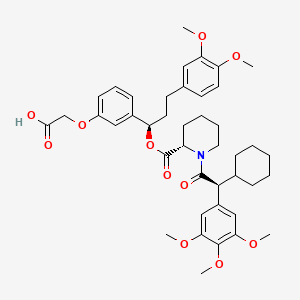
![2-amino-N-[(19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide](/img/structure/B610660.png)
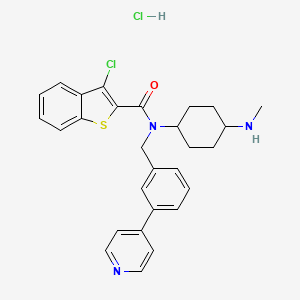
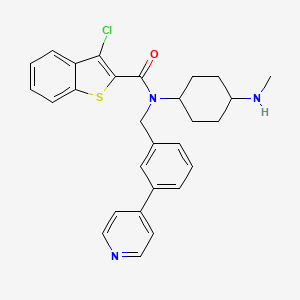
![Benzo[a]phenazin-5-ol](/img/structure/B610665.png)
![Ethyl 8'-methyl-2',4-dioxo-2-(piperidin-1-yl)-2'H-spiro[cyclopent[2]ene-1,3'-imidazo[1,2-a]pyridine]-3-carboxylate](/img/structure/B610666.png)